![molecular formula C22H13ClFN3 B2557959 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-46-5](/img/structure/B2557959.png)
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have several prominent pharmacological effects like antifungal, antibacterial, antimicrobial, and antimycobacterial .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . A very primitive and effective method to derive quinoline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” has been investigated experimentally and theoretically . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
Fluorescent Materials and Organic Electronics
Pyrazolo[3,4-b]quinoline derivatives, including those similar to 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been identified as highly efficient organic fluorescent materials. These compounds exhibit stable fluorescence in various solvents and conditions, making them suitable for applications in light-emitting devices. The reversible quenching of fluorescence by protonation in certain derivatives highlights their potential in dynamic optical systems, where controlled fluorescence modulation is required (Mu et al., 2010).
Molecular and Supramolecular Structures
Research on arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the synthesis of a range of pyrazolo[3,4-b]quinoline derivatives. These compounds have shown a variety of molecular and supramolecular structures, with potential applications in the development of new materials and the study of molecular interactions (Kumara et al., 2016).
Molecular Sensors and Ionophores
The versatility of 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophores for constructing brightly fluorescent molecular sensors and fluoroionophores has been demonstrated. These systems can show significant fluorescence enhancement or ratiometric dual emission in response to specific analytes, showcasing their potential in chemical sensing and environmental monitoring (Rurack et al., 2002).
Photophysical Studies
Investigations into the photophysical properties of pyrazolo[3,4-b]quinoline derivatives, including absorption and emission characteristics, have provided insights into their potential as luminescent materials. These studies are crucial for designing new compounds for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and other photonic devices (Całus et al., 2006).
Corrosion Inhibition
Quinoxaline derivatives, which share structural similarities with pyrazolo[3,4-c]quinolines, have been explored as corrosion inhibitors for metals in acidic environments. These compounds offer a protective layer, reducing the corrosion rate significantly, which has implications for industrial applications where metal longevity is critical (Saraswat & Yadav, 2020).
Photovoltaic Applications
The study of photovoltaic properties of pyrazolo[3,4-c]quinoline derivatives has paved the way for their use in organic–inorganic photodiode fabrication. These compounds contribute to the development of efficient photovoltaic devices, highlighting their importance in the field of renewable energy (Zeyada et al., 2016).
Direcciones Futuras
Quinoline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-18-12-15(10-11-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERJZBIRMCZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

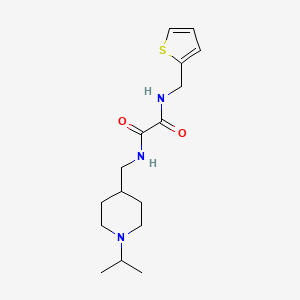

![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)

![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)
![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)
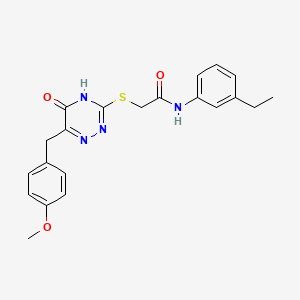
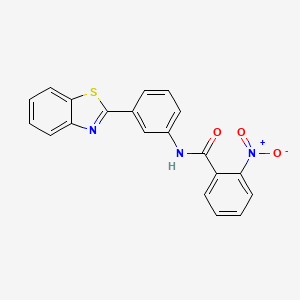
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)

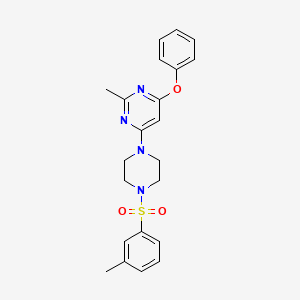
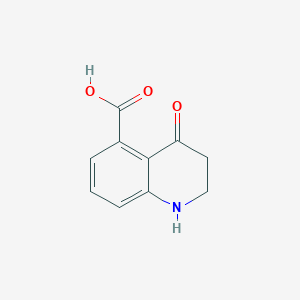
![Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2557894.png)
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2557899.png)